Methyl 5,6-Dichloronicotinate

Overview

Description

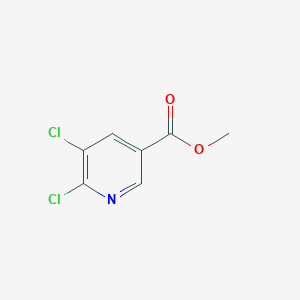

Methyl 5,6-Dichloronicotinate is an organic compound with the chemical formula C₇H₅Cl₂NO₂. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with a methyl group. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5,6-Dichloronicotinate can be synthesized through several methods. One common method involves the reaction of nicotinic acid with thionyl chloride to form nicotinoyl chloride, which is then esterified with methanol to produce this compound . Another method involves the direct esterification of 5,6-dichloronicotinic acid with methanol in the presence of sulfuric acid as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving refluxing the reactants under controlled temperatures and using excess methanol to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-Dichloronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can undergo oxidation to form corresponding oxides.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Catalytic hydrogenation using palladium on carbon can be employed for reduction reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Agricultural Chemicals

Methyl 5,6-Dichloronicotinate serves as a crucial intermediate in the synthesis of pesticides and herbicides. Its role is significant in enhancing crop protection and yield. The compound's efficacy in controlling pests and diseases makes it a valuable asset in agricultural practices.

Key Points:

- Function: Intermediate for pesticide synthesis.

- Impact: Increases crop yield and protection.

Pharmaceutical Development

In the pharmaceutical sector, this compound is utilized in developing drugs aimed at treating bacterial infections. Its structural properties allow for modifications that enhance the pharmacological activity of resulting compounds.

Key Points:

- Use: Development of antibacterial agents.

- Significance: Important for medicinal chemistry advancements.

Material Science

The compound finds applications in formulating specialty polymers and coatings. These materials benefit from improved durability and resistance to environmental factors, making them suitable for various industrial applications.

Key Points:

- Application: Specialty polymers and coatings.

- Advantage: Enhanced material properties.

Research Reagents

As a versatile reagent, this compound is employed in organic synthesis and analytical chemistry. It aids researchers in developing new compounds and conducting experiments effectively.

Key Points:

- Role: Research reagent for organic synthesis.

- Utility: Facilitates experimental procedures.

Biochemical Studies

In biochemical research, this compound plays a role in studying enzyme interactions and metabolic pathways. Its application can lead to significant advancements in biotechnology and health sciences by providing insights into complex biological systems.

Key Points:

- Focus: Enzyme interactions and metabolic pathways.

- Outcome: Advances in biotechnology.

Data Table: Applications Overview

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Agricultural Chemicals | Intermediate for pesticides | Enhanced crop yield |

| Pharmaceutical Development | Antibacterial drug development | Improved treatment options |

| Material Science | Specialty polymers and coatings | Increased durability |

| Research Reagents | Organic synthesis and analytical chemistry | Facilitated research |

| Biochemical Studies | Study of enzyme interactions | Insights into metabolic processes |

Case Study 1: Agricultural Efficacy

A study conducted on the effectiveness of this compound as a pesticide demonstrated a marked reduction in pest populations compared to untreated control groups. This research highlighted its potential as an environmentally friendly alternative to traditional pest control methods.

Case Study 2: Pharmaceutical Innovation

Research published on the synthesis of new antibacterial agents using this compound showed promising results against resistant bacterial strains. The modifications made to the compound significantly enhanced its antibacterial activity, showcasing its importance in drug development.

Case Study 3: Material Durability

An investigation into the use of this compound in polymer formulations revealed that coatings developed with this compound exhibited superior resistance to UV degradation compared to standard formulations. This finding underscores its potential for use in outdoor applications where material longevity is critical.

Mechanism of Action

The mechanism of action of Methyl 5,6-Dichloronicotinate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 5,6-Dichloronicotinate can be compared with other similar compounds such as:

- Methyl 2,3-Dichloronicotinate

- 5,6-Dichloronicotinic Acid

- 2,3-Dichloropyridine-4-boronic Acid

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and esterification, which confer unique chemical and physical properties. These properties make it particularly useful in certain chemical syntheses and research applications .

Biological Activity

Methyl 5,6-dichloronicotinate (MDCN) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of MDCN, drawing on various research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₆H₄Cl₂N₁O₂

- Molecular Weight : 192.00 g/mol

- Melting Point : 164-168 °C

- Boiling Point : 342.1 °C at 760 mmHg

- Density : 1.6 g/cm³

These properties contribute to its reactivity and interactions with biological systems.

Antimicrobial Properties

MDCN has been investigated for its potential antimicrobial activity. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

Anticancer Activity

Research indicates that MDCN possesses anticancer properties, particularly against certain types of cancer cells such as breast and colon cancer. The compound appears to induce apoptosis (programmed cell death) in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

The biological activity of MDCN is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : MDCN can inhibit enzymes involved in critical metabolic pathways, which may lead to reduced cell proliferation in cancerous tissues.

- Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways that regulate cellular growth and survival.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of MDCN against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial potential.

Research on Anticancer Effects

In vitro studies conducted at a leading cancer research institute assessed the effects of MDCN on MCF-7 (breast cancer) cells. The findings revealed that treatment with MDCN at concentrations of 10-50 µM resulted in a significant decrease in cell viability, with IC50 values calculated at approximately 25 µM.

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 4,6-Dichloronicotinate | Pyridine derivative | Limited antimicrobial activity |

| Methyl 5-Amino-4,6-Dichloronicotinate | Pyridine derivative | Enhanced anticancer properties |

MDCN is unique among its analogs due to its dual action as both an antimicrobial and anticancer agent, making it a candidate for further drug development.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Methyl 5,6-Dichloronicotinate, and how can purity be verified?

Q. How can researchers mitigate safety risks when handling this compound?

- Methodological Answer: Use personal protective equipment (PPE) including nitrile gloves, lab coat, and goggles. Work in a fume hood to avoid inhalation. Store in airtight containers at room temperature, away from incompatible materials (strong bases/oxidizers). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to GHS hazard codes (e.g., H315: skin irritation) for risk mitigation .

Q. What standard catalytic systems are effective for functionalizing this compound in cross-coupling reactions?

- Methodological Answer: Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura couplings. Optimize ligand choice (e.g., DABCO for SNAr reactions) to enhance regioselectivity. Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent catalyst deactivation. Monitor reaction progress via TLC or in situ spectroscopy .

Advanced Research Questions

Q. How can computational models predict regioselectivity in reactions involving this compound?

Q. How should researchers resolve contradictions in regioselectivity data across different reaction conditions?

- Methodological Answer: Conduct systematic kinetic studies (e.g., variable-temperature NMR or stopped-flow experiments) to isolate electronic vs. steric effects. Compare computational predictions (DFT) with experimental outcomes under varying conditions (solvent polarity, catalyst loading). Use 2D NMR (HMBC, NOESY) to unambiguously assign regioisomers .

Q. What methodologies enable ecological impact assessment of this compound?

- Methodological Answer: Perform OECD guideline tests:

- Persistence: Measure half-life in soil/water via HPLC-MS.

- Bioaccumulation: Calculate log Kow (octanol-water partition coefficient).

- Toxicity: Use Daphnia magna or algal growth inhibition assays.

Cross-reference with databases (e.g., EFSA) for analogous chloronicotinates .

Q. Data Contradiction Analysis Framework

For conflicting results (e.g., divergent regioselectivity), apply:

Source Evaluation: Check data origin (synthetic route, purity, analytical methods).

Contextual Factors: Compare temperature, solvent, and catalyst variations.

Statistical Validation: Use ANOVA or Bayesian analysis to quantify uncertainty .

Properties

IUPAC Name |

methyl 5,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZINXYBRIQTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381956 | |

| Record name | Methyl 5,6-Dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56055-54-0 | |

| Record name | Methyl 5,6-Dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5,6-dichloronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.